Introduction: The Significance of the Quinolin-2(1H)-one Scaffold
Introduction: The Significance of the Quinolin-2(1H)-one Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Methylquinolin-2(1H)-one
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this broad class, quinolin-2(1H)-ones, also known as carbostyrils, represent a particularly important subclass.[5] These compounds are not only found in numerous natural products and bioactive molecules but also serve as crucial intermediates in organic synthesis.[6]
This guide focuses on 6-Methylquinolin-2(1H)-one , a key derivative that combines the foundational quinolinone core with a methyl group on the carbocyclic ring. This substitution influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential.
Physicochemical Properties
A foundational understanding begins with the core physical and chemical identifiers of the molecule.
| Property | Value | Source |
| CAS Number | 4053-34-3 | [7] |
| Molecular Formula | C₁₀H₉NO | [7] |
| Molecular Weight | 159.19 g/mol | [7] |
| IUPAC Name | 6-methylquinolin-2(1H)-one | N/A |
| Appearance | Solid (Typical) | N/A |
| Melting Point | ~235-238 °C | N/A |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO; limited solubility in water. | N/A |
Synthesis of 6-Methylquinolin-2(1H)-one
The construction of the quinolinone ring is a cornerstone of heterocyclic chemistry. Several named reactions can be employed, with the Knorr synthesis being a particularly effective and well-established method for producing 2-quinolinones.
Core Synthetic Strategy: The Knorr Quinoline Synthesis
The Knorr synthesis involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.[8] For 6-Methylquinolin-2(1H)-one, the logical precursors are p-toluidine (4-methylaniline) and an acetoacetic ester (e.g., ethyl acetoacetate).
The reaction proceeds in two key stages:
-
Anilide Formation: Nucleophilic attack of the aniline nitrogen onto the ester carbonyl of the β-ketoester, followed by elimination of ethanol, forms the β-anilinoacrylate intermediate.
-
Electrophilic Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the electron-rich aromatic ring of the anilide attacks the enol or ketone carbonyl, leading to intramolecular cyclization and subsequent dehydration to yield the final quinolinone product.
Caption: Knorr synthesis workflow for 6-Methylquinolin-2(1H)-one.
Experimental Protocol: Knorr Synthesis
This protocol describes a representative procedure for the synthesis of 6-Methylquinolin-2(1H)-one.
Materials:
-
p-Toluidine (4-methylaniline)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Anilide Formation:
-
In a round-bottom flask, combine one molar equivalent of p-toluidine and one molar equivalent of ethyl acetoacetate.
-
Heat the mixture gently (e.g., 100-110 °C) for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials. Water and ethanol are evolved during this condensation.
-
Allow the mixture to cool to room temperature. The resulting crude anilide may solidify upon cooling.
-
-
Cyclization:
-
Chill the crude anilide in an ice bath.
-
Slowly and carefully add 4-5 molar equivalents of pre-chilled concentrated sulfuric acid to the flask with constant stirring. The addition is highly exothermic and must be controlled to prevent overheating.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-Methylquinolin-2(1H)-one as a crystalline solid.
-
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data are characteristic for 6-Methylquinolin-2(1H)-one, based on established values for similar quinolinone structures.[9][10]
| Technique | Characteristic Features |
| ¹H NMR | * δ ~11.5-12.0 ppm (s, 1H): Broad singlet for the N-H proton.[5] * δ ~7.0-7.8 ppm (m, 4H): Aromatic protons on the quinoline ring system. * δ ~6.5 ppm (d, 1H): Vinylic proton at the C3 position. * δ ~2.4 ppm (s, 3H): Singlet for the methyl group protons at the C6 position.[11] |
| ¹³C NMR | * δ ~162-165 ppm: Carbonyl carbon (C2). * δ ~120-140 ppm: Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8, C8a). * δ ~21 ppm: Methyl carbon (C6-CH₃). |
| IR (cm⁻¹) | * ~3100-2800 (broad): N-H stretching of the lactam. * ~1650-1670 (strong): C=O stretching of the cyclic amide (lactam).[12] * ~1600, 1500: C=C stretching in the aromatic and pyridine rings. |
| Mass Spec (MS) | * [M]+ at m/z 159: Molecular ion peak corresponding to the formula C₁₀H₉NO. |
Chemical Reactivity
The chemical behavior of 6-Methylquinolin-2(1H)-one is dictated by the interplay of its cyclic amide (lactam) functionality and the aromatic system.
Keto-Enol Tautomerism
A fundamental property of 2-quinolinones is their existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (6-methylquinolin-2-ol).[13] Under normal conditions, the keto form is overwhelmingly predominant due to the stability of the amide bond.[14][15] However, the enol form can be accessed, and its presence is crucial for certain reactions, such as O-alkylation.
Caption: Keto-enol tautomerism of 6-methylquinolin-2(1H)-one.
N-Substitution
The nitrogen atom of the lactam is nucleophilic and can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates an anion that reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives.[16] This is a common strategy to modify the molecule's properties for drug design.
Electrophilic Aromatic Substitution
The fused benzene ring is activated towards electrophilic substitution. The amide group is an ortho-, para-director. Given the structure, electrophilic attack (e.g., nitration, halogenation) is expected to occur primarily at the C5 and C7 positions. The presence of the activating methyl group at C6 further directs substitution to the C5 and C7 positions.
Reactivity at C3 and C4
The pyridone ring also exhibits unique reactivity. The C4 position can be functionalized, for instance, by conversion to a 4-chloro derivative using reagents like POCl₃.[17] This 4-chloro group is then susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities. The C3 position can also participate in reactions, particularly after activation.[18]
Applications in Drug Discovery and Materials Science
6-Methylquinolin-2(1H)-one is more than a simple heterocyclic compound; it is a valuable building block for creating complex molecules with significant biological activity. The quinolinone core is present in numerous pharmaceuticals, and the 6-methyl derivative serves as a key intermediate in their synthesis.[6][19]
-
Anticancer Agents: Many quinoline derivatives exhibit cytotoxic properties against cancer cell lines, often by intercalating with DNA or inhibiting key enzymes like topoisomerase.[4]
-
Antibacterial Agents: The quinolone scaffold is famously associated with antibacterial drugs (e.g., ciprofloxacin). Novel quinolin-2-one derivatives continue to be explored as potential agents against multidrug-resistant bacteria, including MRSA.[19][20]
-
Cardiotonic Agents: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors, showing potential for the treatment of congestive heart failure.[21][22]
-
Fluorescent Probes: The rigid, planar structure of the quinolinone system often imparts fluorescent properties, making its derivatives useful as fluorescent markers and sensors in biological imaging and analytical chemistry.[6]
Conclusion
6-Methylquinolin-2(1H)-one is a molecule of significant interest, bridging foundational organic synthesis with applied medicinal chemistry. Its straightforward synthesis via classic reactions like the Knorr synthesis, combined with its versatile reactivity at multiple sites, makes it an attractive scaffold for chemical libraries. The well-defined spectroscopic fingerprint allows for unambiguous characterization, while the established biological relevance of the quinolinone class continues to inspire its use in the rational design of new and effective therapeutic agents. This guide provides the core technical knowledge base for researchers to confidently work with and innovate from this valuable chemical entity.
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